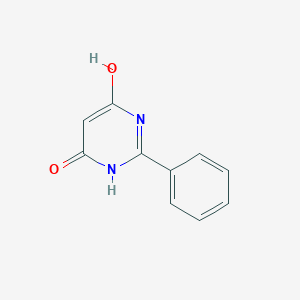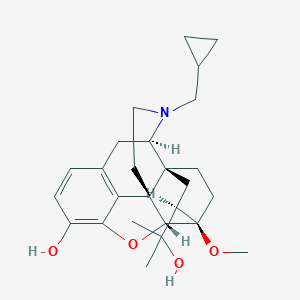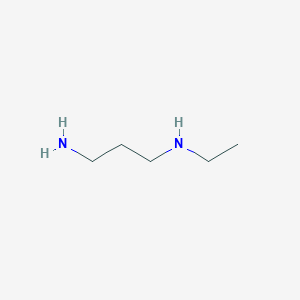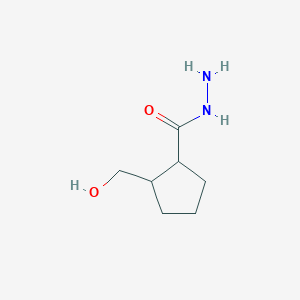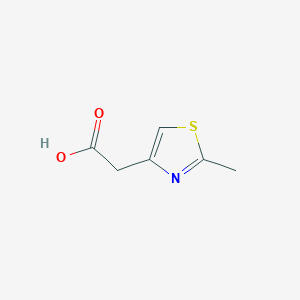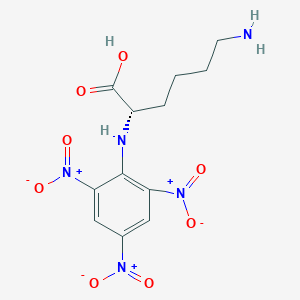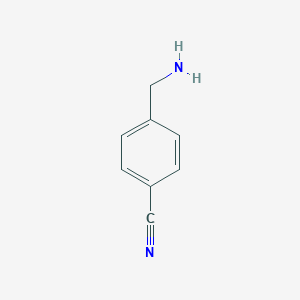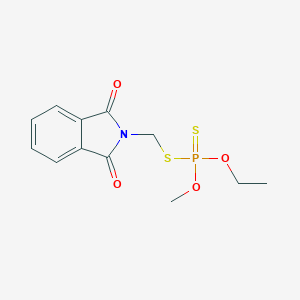
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, commonly known as DEMPT, is a chemical compound that has been widely used in scientific research. DEMPT is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The inhibition of acetylcholinesterase by DEMPT has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用機序
The mechanism of action of DEMPT involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DEMPT increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEMPT have been studied extensively. DEMPT has been shown to inhibit acetylcholinesterase in vitro and in vivo, leading to increased acetylcholine levels in the nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory in animal models. DEMPT has also been shown to have insecticidal properties, making it a potential pesticide.
実験室実験の利点と制限
The advantages of using DEMPT in lab experiments include its potent inhibition of acetylcholinesterase and its ability to increase acetylcholine levels in the nervous system. DEMPT has been widely used as a tool to study the role of acetylcholinesterase in the nervous system. However, the limitations of using DEMPT in lab experiments include its toxicity and potential for environmental contamination. DEMPT is a highly toxic compound and must be handled with care.
将来の方向性
There are several future directions for research on DEMPT. One potential direction is the development of DEMPT-based pesticides that are more environmentally friendly than current pesticides. Another potential direction is the development of DEMPT-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DEMPT and its potential use as a tool to study the nervous system.
Conclusion
In conclusion, S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, or DEMPT, is a chemical compound that has been widely used in scientific research. Its ability to inhibit acetylcholinesterase has been studied for its potential use in the treatment of neurological disorders and as a pesticide. DEMPT has several advantages and limitations for use in lab experiments, and there are several future directions for research on DEMPT. Further research is needed to fully understand the potential of DEMPT as a tool for studying the nervous system and developing new treatments for neurological disorders.
合成法
DEMPT can be synthesized through a multi-step process involving the reaction of 2-ethoxy-1-methylethylamine with 2-chloro-1,3-dioxoisoindoline-5-carbonyl chloride. The resulting intermediate is then reacted with O,O-dimethyl phosphorodithioate to yield DEMPT. The synthesis of DEMPT is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DEMPT has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. DEMPT has also been studied for its insecticidal properties and its potential use as a pesticide. Additionally, DEMPT has been used as a tool to study the role of acetylcholinesterase in the nervous system.
特性
CAS番号 |
13104-29-5 |
|---|---|
製品名 |
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate |
分子式 |
C12H14NO4PS2 |
分子量 |
331.4 g/mol |
IUPAC名 |
2-[[ethoxy(methoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14NO4PS2/c1-3-17-18(19,16-2)20-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3,8H2,1-2H3 |
InChIキー |
KSJKSFPLERNFRY-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




